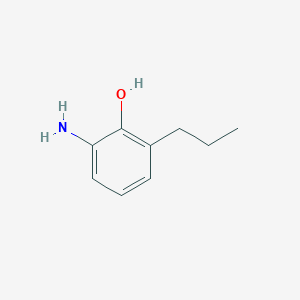
2-Amino-6-propylphenol
Overview
Description
2-Amino-6-propylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically a substituted phenol, where the hydroxyl group is positioned at the 6th carbon of the benzene ring, and an amino group (-NH2) is attached to the 2nd carbon. The propyl group is attached to the 6th carbon, making it a unique structure among phenolic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-propylphenol can be synthesized through various methods. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a propylamine under basic conditions . Another method includes the reduction of a nitro-substituted phenol followed by alkylation with a propyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitro-substituted phenols followed by alkylation. This process is typically carried out in the presence of metal catalysts such as palladium or platinum to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-propylphenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6-propylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-propylphenol involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and electron donation, making it a versatile compound in redox reactions . It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Lacks the propyl group, making it less hydrophobic and altering its reactivity.
6-Propylphenol: Lacks the amino group, which affects its ability to participate in hydrogen bonding and redox reactions.
4-Amino-2-propylphenol: The position of the amino group changes its reactivity and the types of reactions it undergoes.
Uniqueness
2-Amino-6-propylphenol is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The combination of the amino and hydroxyl groups with the propyl substituent makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-6-propylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,11H,2,4,10H2,1H3 |
InChI Key |
ABKAJPLOOIISSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)N)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














